molecular formula C13H18ClNO B262597 N-(2-chlorobenzyl)-2,2-dimethylbutanamide

N-(2-chlorobenzyl)-2,2-dimethylbutanamide

Cat. No. B262597
M. Wt: 239.74 g/mol
InChI Key: UOOYXTXCHSNWMI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-chlorobenzyl)-2,2-dimethylbutanamide, also known as CDB, is a synthetic compound that has been extensively studied for its potential therapeutic applications. CDB is a member of the family of compounds known as amides, which are characterized by the presence of a carbonyl group (C=O) attached to a nitrogen atom. CDB is of particular interest due to its ability to modulate the activity of certain ion channels in the body, which has been linked to a range of beneficial effects.

Mechanism of Action

The exact mechanism of action of N-(2-chlorobenzyl)-2,2-dimethylbutanamide is not fully understood, but it is thought to involve the modulation of ion channels through interactions with specific binding sites. N-(2-chlorobenzyl)-2,2-dimethylbutanamide has been shown to bind to a specific site on the TRPA1 ion channel, which is involved in the perception of pain and inflammation. By binding to this site, N-(2-chlorobenzyl)-2,2-dimethylbutanamide is thought to modulate the activity of the channel, leading to a reduction in pain and inflammation.
Biochemical and Physiological Effects
N-(2-chlorobenzyl)-2,2-dimethylbutanamide has been shown to have a range of biochemical and physiological effects, including anti-inflammatory, analgesic, and anticonvulsant properties. In preclinical studies, N-(2-chlorobenzyl)-2,2-dimethylbutanamide has been shown to reduce pain and inflammation in animal models of arthritis, neuropathic pain, and inflammatory bowel disease. N-(2-chlorobenzyl)-2,2-dimethylbutanamide has also been shown to have anticonvulsant properties, which may be due to its ability to modulate the activity of ion channels involved in the regulation of neuronal excitability.

Advantages and Limitations for Lab Experiments

One advantage of using N-(2-chlorobenzyl)-2,2-dimethylbutanamide in lab experiments is its specificity for certain ion channels, which allows for targeted modulation of specific physiological processes. However, one limitation is the potential for off-target effects, which may occur if N-(2-chlorobenzyl)-2,2-dimethylbutanamide interacts with other proteins or pathways in the body. Additionally, the synthesis of N-(2-chlorobenzyl)-2,2-dimethylbutanamide can be complex and time-consuming, which may limit its availability for use in lab experiments.

Future Directions

There are several potential future directions for research on N-(2-chlorobenzyl)-2,2-dimethylbutanamide. One area of interest is the development of new synthetic methods for the production of N-(2-chlorobenzyl)-2,2-dimethylbutanamide, which could increase its availability and reduce the cost of production. Another area of interest is the identification of new binding sites for N-(2-chlorobenzyl)-2,2-dimethylbutanamide on ion channels, which could lead to the development of more specific and effective therapeutic agents. Additionally, further studies are needed to fully elucidate the mechanism of action of N-(2-chlorobenzyl)-2,2-dimethylbutanamide and its potential therapeutic applications.

Synthesis Methods

N-(2-chlorobenzyl)-2,2-dimethylbutanamide is typically synthesized through a multi-step process that involves the reaction of various reagents. One common method involves the reaction of 2-chlorobenzylamine with 2,2-dimethylbutyryl chloride, followed by purification and isolation of the resulting product. Other methods have also been developed, including the use of different starting materials and reaction conditions.

Scientific Research Applications

N-(2-chlorobenzyl)-2,2-dimethylbutanamide has been the subject of numerous scientific studies, with a focus on its potential therapeutic applications. One area of research has been the use of N-(2-chlorobenzyl)-2,2-dimethylbutanamide as a modulator of ion channels, which are proteins that regulate the flow of ions across cell membranes. N-(2-chlorobenzyl)-2,2-dimethylbutanamide has been shown to modulate the activity of several different types of ion channels, including those involved in pain perception, inflammation, and neurotransmitter release.

properties

Product Name

N-(2-chlorobenzyl)-2,2-dimethylbutanamide

Molecular Formula

C13H18ClNO

Molecular Weight

239.74 g/mol

IUPAC Name

N-[(2-chlorophenyl)methyl]-2,2-dimethylbutanamide

InChI

InChI=1S/C13H18ClNO/c1-4-13(2,3)12(16)15-9-10-7-5-6-8-11(10)14/h5-8H,4,9H2,1-3H3,(H,15,16)

InChI Key

UOOYXTXCHSNWMI-UHFFFAOYSA-N

SMILES

CCC(C)(C)C(=O)NCC1=CC=CC=C1Cl

Canonical SMILES

CCC(C)(C)C(=O)NCC1=CC=CC=C1Cl

Origin of Product

United States

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